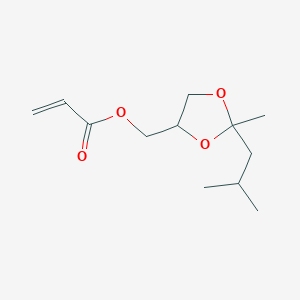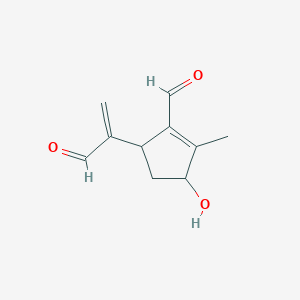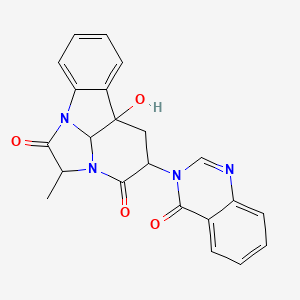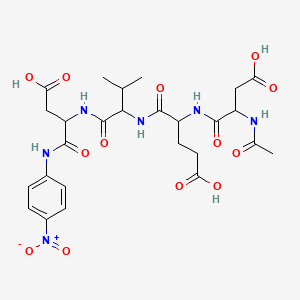![molecular formula C28H29NO5 B13398103 1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide](/img/structure/B13398103.png)
1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-methyl-3’-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6’-1,3a,5,7,8,8a,9,9a-octahydrobenzofbenzofuran]-9’-carboxamide is a complex organic compound with a unique spiro structure. This compound is notable for its intricate molecular architecture, which includes a spiro junction connecting a dioxolane ring to a benzofuran system. The presence of multiple functional groups, including a carboxamide and a ketone, makes this compound a subject of interest in various fields of chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1’-methyl-3’-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6’-1,3a,5,7,8,8a,9,9a-octahydrobenzofbenzofuran]-9’-carboxamide typically involves a multi-step process. One common approach is the cyclization of a precursor molecule containing the necessary functional groups. For instance, the reaction of a benzofuran derivative with an appropriate dioxolane precursor under acidic conditions can yield the desired spiro compound. The reaction conditions often require careful control of temperature and pH to ensure the formation of the spiro junction without unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques to optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. The use of advanced purification methods, including chromatography and crystallization, ensures the isolation of the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1’-methyl-3’-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6’-1,3a,5,7,8,8a,9,9a-octahydrobenzofbenzofuran]-9’-carboxamide can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific functional groups targeted.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve reagents such as halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, resulting in a diverse array of derivatives.
Wissenschaftliche Forschungsanwendungen
1’-methyl-3’-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6’-1,3a,5,7,8,8a,9,9a-octahydrobenzofbenzofuran]-9’-carboxamide has several scientific research applications:
Chemistry: The compound is used as a model system for studying spiro compounds and their reactivity. It serves as a reference for understanding the behavior of spiro junctions in complex organic molecules.
Biology: In biological research, this compound is investigated for its potential interactions with biomolecules, including proteins and nucleic acids. Its unique structure allows for the exploration of novel binding interactions.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery efforts.
Industry: In industrial applications, the compound is used as a precursor for the synthesis of other complex molecules. Its reactivity and functional group diversity make it a valuable building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1’-methyl-3’-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6’-1,3a,5,7,8,8a,9,9a-octahydrobenzofbenzofuran]-9’-carboxamide involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into unique binding sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor function, or alteration of gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-dioxolane derivatives: Compounds with similar dioxolane rings but different substituents.
Benzofuran derivatives: Compounds with benzofuran cores but lacking the spiro junction.
Carboxamide derivatives: Compounds with carboxamide groups but different core structures.
Uniqueness
1’-methyl-3’-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6’-1,3a,5,7,8,8a,9,9a-octahydrobenzofbenzofuran]-9’-carboxamide is unique due to its combination of a spiro junction, dioxolane ring, and benzofuran core. This combination of structural features imparts distinct reactivity and binding properties, setting it apart from other compounds with similar functional groups but different core structures.
Eigenschaften
Molekularformel |
C28H29NO5 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
1'-methyl-3'-oxo-N,N-diphenylspiro[1,3-dioxolane-2,6'-1,3a,5,7,8,8a,9,9a-octahydrobenzo[f][2]benzofuran]-9'-carboxamide |
InChI |
InChI=1S/C28H29NO5/c1-18-24-23(27(31)34-18)16-19-17-28(32-14-15-33-28)13-12-22(19)25(24)26(30)29(20-8-4-2-5-9-20)21-10-6-3-7-11-21/h2-11,16,18,22-25H,12-15,17H2,1H3 |
InChI-Schlüssel |
TTXWPSXSTDLJEP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C(C=C3CC4(CCC3C2C(=O)N(C5=CC=CC=C5)C6=CC=CC=C6)OCCO4)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]-6-oxo-1,2,3,4,7,8,9,10-octahydropyridazino[1,2-a]diazepine-4-carboxylic acid;hydrate](/img/structure/B13398040.png)
![4-tert-Butyl N-[(tert-butoxy)carbonyl]-L-aspartate dicyclohexylamine salt](/img/structure/B13398048.png)
![2-[2,3-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B13398054.png)



![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]propanoic acid](/img/structure/B13398074.png)
![N-[1-(3a-benzyl-2-methyl-3-oxo-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-5-yl)-1-oxo-3-phenylmethoxypropan-2-yl]-2-amino-2-methylpropanamide;2,3-dihydroxybutanedioic acid](/img/structure/B13398076.png)





